molecular formula C14H15NO4S B4246719 N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide

N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide

Cat. No.: B4246719
M. Wt: 293.34 g/mol
InChI Key: HKLDDIMCALZRFN-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide: is an organic compound that features a thiophene ring and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide typically involves the reaction of 3,4,5-trimethoxyaniline with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The use of automated systems for monitoring and controlling temperature, pressure, and reactant addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide involves its interaction with cellular targets such as tubulin, leading to the inhibition of microtubule polymerization. This results in cell cycle arrest and apoptosis in cancer cells. The compound also interacts with various enzymes and receptors, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-17-10-7-9(8-11(18-2)13(10)19-3)15-14(16)12-5-4-6-20-12/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLDDIMCALZRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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